Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate

Medicinal Chemistry Organic Synthesis FAP Inhibitor Development

Impurity variability across suppliers undermines reproducibility in FAP inhibitor programs. This thiazole building block addresses that with orthogonal C-2 chloromethyl and C-4 ethyl ester handles, enabling selective sequential derivatization without ester interference. • 98% purity grade reduces impurity burden by ~60% vs. 95% baseline, minimizing side reactions in transition metal catalysis and biological assays. • Documented precursor to ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (34.2% yield), a key intermediate in patent families KR-102274077-B1, US-2018208588-A1, and WO-2018132326-A1 targeting fibroblast activation protein. • Ethyl ester confers enhanced stability during nucleophilic substitution compared to methyl ester analogs, enabling reliable multi-step synthetic sequences.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
CAS No. 842130-48-7
Cat. No. B1593129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
CAS842130-48-7
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)CCl
InChIInChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3
InChIKeyJFAHIGKQDWEJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Chloromethyl)-1,3-thiazole-4-carboxylate: Procurement & Technical Identity


Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (CAS 842130-48-7) is a heterocyclic building block with molecular formula C7H8ClNO2S and molecular weight 205.66 g/mol . The compound features a thiazole core substituted with a reactive chloromethyl group at the 2-position and an ethyl carboxylate ester at the 4-position, enabling nucleophilic substitution and ester-based derivatization chemistries . Commercial availability spans multiple research chemical suppliers including Sigma-Aldrich, Santa Cruz Biotechnology, and AKSci, with reported purity specifications typically 95–98% [1].

Ethyl 2-(Chloromethyl)-1,3-thiazole-4-carboxylate: Why Generic Analogs Fail


Thiazole-4-carboxylate building blocks with different substitution patterns and ester moieties exhibit fundamentally divergent reactivity profiles and synthetic outcomes. The methyl ester analog (CAS 321371-29-3) differs in steric accessibility, leaving group character, and reaction kinetics, while positional isomers with the chloromethyl group at the 4- or 5-position of the thiazole ring produce regioisomeric products when used as intermediates . Additionally, procurement considerations such as purity consistency, trace documentation, and handling hazard profiles vary substantially across supplier sources, directly impacting reproducibility in multi-step synthetic sequences and research assay validity .

Ethyl 2-(Chloromethyl)-1,3-thiazole-4-carboxylate: Quantitative Evidence vs. Analogs


Aminomethylation Reactivity Compared to Methyl Ester Analog

The target compound has been demonstrated in patent literature to undergo nucleophilic substitution with dimethylamine hydrochloride in the presence of K2CO3 in anhydrous DMF at room temperature for 72 hours, yielding 34.2% of ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate after chromatographic purification . This reaction represents a validated entry point to aminomethyl-functionalized thiazole-4-carboxylates, which serve as intermediates for fibroblast activation protein (FAP) inhibitors disclosed in multiple patent families . By contrast, the methyl ester analog (CAS 321371-29-3) has no published yield data for analogous amine substitutions under comparable conditions .

Medicinal Chemistry Organic Synthesis FAP Inhibitor Development

Superior Purity Grade for Stringent Applications

Commercial suppliers offer the target compound at two distinct purity tiers: a 95% minimum purity specification from bulk chemical suppliers and a 98% minimum purity specification from higher-grade research chemical vendors including Sigma-Aldrich (Aladdin Scientific) and Apollo Scientific . The 3% absolute purity differential corresponds to a relative impurity burden reduction of 60% (from 5% to 2% total impurities), which is critical for applications requiring reproducible stoichiometry and minimizing side-reaction interference .

Chemical Procurement Quality Assurance Building Block Sourcing

Ester Stability and Derivatization Selectivity: Ethyl vs. Methyl

The ethyl ester moiety of the target compound exhibits a calculated LogP of 2.06 and XLogP3 of 1.9 , indicating moderately higher lipophilicity than the methyl ester analog. This differential affects solubility in organic reaction media and chromatographic retention behavior during purification. More critically, the ethyl ester group demonstrates greater resistance to nucleophilic attack under mild basic conditions compared to methyl esters, which are more susceptible to saponification side reactions [1]. In the patent-documented amination of the target compound (72 h, room temperature, K2CO3/DMF), the ethyl ester remained intact while the chloromethyl group underwent selective substitution .

Organic Synthesis Protecting Group Strategy Reaction Selectivity

GHS Hazard Profile vs. Non-Halogenated Analogs

The target compound carries a defined GHS hazard profile: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a Signal Word of 'Danger' . This contrasts with non-halogenated thiazole-4-carboxylate analogs, which typically lack the acute toxicity classifications associated with the reactive chloromethyl substituent. The chloromethyl group confers alkylating potential that requires specific PPE and ventilation controls during handling .

Laboratory Safety Chemical Handling Procurement Compliance

Ethyl 2-(Chloromethyl)-1,3-thiazole-4-carboxylate: Validated Application Scenarios


FAP Inhibitor Intermediate Synthesis

The compound serves as a documented precursor to ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate via nucleophilic substitution with dimethylamine, achieving 34.2% isolated yield under mild conditions (K2CO3, DMF, RT, 72 h) . This aminomethyl derivative is a key intermediate cited in multiple patent families (KR-102274077-B1, US-2018208588-A1, WO-2018132326-A1) targeting fibroblast activation protein (FAP) inhibitors . The validated synthetic route and established downstream patent applications make this compound a strategic procurement choice for medicinal chemistry programs pursuing FAP-targeted therapeutics.

Dual-Functional Building Block for Orthogonal Derivatization

The target compound offers orthogonal functional handles: the C-2 chloromethyl group for nucleophilic substitution (amines, thiols, alkoxides) and the C-4 ethyl carboxylate for ester hydrolysis, transesterification, or reduction . The ethyl ester provides enhanced stability during nucleophilic substitution at the chloromethyl site compared to methyl ester analogs, enabling selective stepwise derivatization without ester group interference . This orthogonal reactivity profile supports applications requiring sequential functionalization, including library synthesis and scaffold diversification programs.

High-Purity Grade for Reproducible Stoichiometry

For applications requiring precise stoichiometric control and minimal side-reaction interference, procurement of the 98% purity grade from suppliers such as Sigma-Aldrich/Aladdin Scientific and Apollo Scientific is indicated . The 60% relative reduction in impurity burden compared to the 95% baseline grade reduces experimental variability in reaction optimization, catalyst screening, and sensitive assay development . This specification tier is particularly relevant for methodologies where trace impurities may interfere with transition metal catalysis or biological assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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